molecular formula C15H26O4 B14241844 Dipropan-2-yl 2-pentylbut-2-enedioate CAS No. 389063-07-4

Dipropan-2-yl 2-pentylbut-2-enedioate

Cat. No.: B14241844
CAS No.: 389063-07-4
M. Wt: 270.36 g/mol
InChI Key: HWNNBGXRLQYYTK-UHFFFAOYSA-N
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Description

Dipropan-2-yl 2-pentylbut-2-enedioate is a chemical compound with the molecular formula C16H28O4. It is an ester derived from 2-butenedioic acid and isopropyl alcohol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl 2-pentylbut-2-enedioate typically involves the esterification of 2-butenedioic acid with isopropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to remove water, which drives the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of advanced catalysts and optimized reaction conditions ensures high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl 2-pentylbut-2-enedioate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-butenedioic acid and isopropyl alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-butenedioic acid and isopropyl alcohol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Dipropan-2-yl 2-pentylbut-2-enedioate has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its ester functionality.

    Material Science: It is utilized in the production of polymers and other materials with specific properties.

    Biological Studies: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Dipropan-2-yl 2-pentylbut-2-enedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing 2-butenedioic acid and isopropyl alcohol, which can further participate in biochemical pathways. The compound’s reactivity with nucleophiles and reducing agents also plays a role in its biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

    Dipropan-2-yl but-2-enedioate: Similar ester derived from 2-butenedioic acid and isopropyl alcohol.

    Diisopropyl maleate: Another ester with similar reactivity and applications.

Uniqueness

Dipropan-2-yl 2-pentylbut-2-enedioate is unique due to its specific ester structure, which imparts distinct reactivity and properties. Its longer carbon chain compared to similar compounds provides different solubility and stability characteristics, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

389063-07-4

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

dipropan-2-yl 2-pentylbut-2-enedioate

InChI

InChI=1S/C15H26O4/c1-6-7-8-9-13(15(17)19-12(4)5)10-14(16)18-11(2)3/h10-12H,6-9H2,1-5H3

InChI Key

HWNNBGXRLQYYTK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=CC(=O)OC(C)C)C(=O)OC(C)C

Origin of Product

United States

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